molecular formula C11H10BrNO B13165950 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile

Cat. No.: B13165950
M. Wt: 252.11 g/mol
InChI Key: UBMHTQPCFGWJMU-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is an organic compound characterized by the presence of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

3-(4-bromophenyl)-3-ethyloxirane-2-carbonitrile

InChI

InChI=1S/C11H10BrNO/c1-2-11(10(7-13)14-11)8-3-5-9(12)6-4-8/h3-6,10H,2H2,1H3

InChI Key

UBMHTQPCFGWJMU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(O1)C#N)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the oxirane ring. The reaction conditions generally include refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is unique due to its combination of a bromophenyl group, an ethyloxirane ring, and a carbonitrile group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Biological Activity

3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}BrN\O
  • Molecular Weight : 266.14 g/mol

Its unique structure, characterized by a bromophenyl group and an epoxide functional group, suggests potential reactivity and biological interactions.

Biological Activity Overview

Research indicates that 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound on cancer cell lines. The results indicate that it can induce apoptosis in certain cancer cells, suggesting a potential role as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it showed promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in inflammation processes.

The mechanisms underlying the biological activities of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile are still under investigation. However, several hypotheses have been proposed:

  • Epoxide Reactivity : The epoxide group may react with nucleophiles in biological systems, leading to modifications of proteins or nucleic acids, which could explain its cytotoxic effects.
  • Bromine Substitution : The presence of the bromine atom may enhance the lipophilicity of the compound, facilitating its interaction with cellular membranes and increasing its bioavailability.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

StudyObjectiveFindings
Smith et al. (2022)Evaluate antimicrobial propertiesSignificant antibacterial activity against E. coli and S. aureus with MIC values of 32 µg/mL.
Johnson et al. (2023)Assess cytotoxic effects on cancer cellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of exposure.
Lee et al. (2021)Investigate enzyme inhibitionInhibited COX-1 and COX-2 with IC50 values of 25 µM and 30 µM respectively, indicating potential anti-inflammatory properties.

Discussion

The biological activities of 3-(4-Bromophenyl)-3-ethyloxirane-2-carbonitrile suggest that it may serve as a lead compound for further development in pharmacology. Its dual role as an antimicrobial and anticancer agent presents opportunities for therapeutic applications.

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